
2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(3,5-Dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C5H3Br2N3O4 and a molecular weight of 328.90 g/mol . This compound features a pyrazole ring substituted with bromine and nitro groups, and an acetic acid moiety. It is used in various biochemical and proteomics research applications .
Preparation Methods
The synthesis of 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid typically involves the bromination and nitration of a pyrazole precursor, followed by the introduction of the acetic acid group. The reaction conditions often include the use of bromine or bromine-containing reagents for bromination, and nitric acid or a nitrating mixture for nitration. The final step involves the reaction of the substituted pyrazole with chloroacetic acid or its derivatives under basic conditions to introduce the acetic acid moiety .
Chemical Reactions Analysis
2-(3,5-Dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3,5-Dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with proteins or enzymes, altering their activity or function. The nitro and bromine substituents can participate in various biochemical interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid include other substituted pyrazoles, such as:
3,5-Dibromo-4-nitro-1H-pyrazole: Lacks the acetic acid moiety but shares the bromine and nitro substitutions.
2-(3,5-Dichloro-4-nitro-1H-pyrazol-1-yl)acetic acid: Similar structure but with chlorine atoms instead of bromine.
2-(3,5-Dibromo-4-amino-1H-pyrazol-1-yl)acetic acid: Contains an amino group instead of a nitro group.
These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and applications.
Biological Activity
2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and applications in various fields.
- Molecular Formula : C₅H₃Br₂N₃O₄
- Molecular Weight : 328.90 g/mol
- Melting Point : 178–180 °C
- Hazard Classification : Irritant
The compound features a pyrazole ring with two bromine substituents and a nitro group, which contribute to its chemical reactivity and biological potential. The presence of a carboxylic acid group (COOH) allows for bioconjugation applications, enhancing its utility in targeted drug delivery systems .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
The compound’s structure may enhance its interaction with bacterial targets, potentially leading to the development of new antibiotics.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have demonstrated that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, modifications in the pyrazole structure have led to compounds that exhibit up to 85% inhibition of TNF-α at specific concentrations .
Anticancer Properties
The pyrazole scaffold is recognized for its anticancer activities. Research has highlighted the ability of certain pyrazole derivatives to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
- Cytokine Modulation : It can modulate the production of cytokines, which are critical in the inflammatory response.
- DNA Interaction : Some studies suggest that pyrazole derivatives can interact with DNA, affecting replication and transcription processes.
Case Studies
Several studies have examined the biological activity of similar pyrazole compounds:
- Study on Anti-inflammatory Activity :
- Antimicrobial Efficacy :
Properties
IUPAC Name |
2-(3,5-dibromo-4-nitropyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N3O4/c6-4-3(10(13)14)5(7)9(8-4)1-2(11)12/h1H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUZTGPTWKIBET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=C(C(=N1)Br)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.